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Compound of Interest

Compound Name: Elacestrant-d6

Cat. No.: B12378590

Comparative Pharmacokinetic Analysis of
Elacestrant

This guide provides a detailed comparison of the pharmacokinetic properties of Elacestrant, a
novel selective estrogen receptor degrader (SERD), based on available clinical data. The guide
is intended for researchers, scientists, and drug development professionals. A comparative
analysis with Elacestrant-d6 is not included as Elacestrant-d6 is a deuterated internal
standard used for analytical purposes and is not a therapeutic agent with its own
pharmacokinetic profile.

Executive Summary

Elacestrant is an orally bioavailable SERD that has been evaluated in Phase 1 clinical trials
involving healthy postmenopausal women.[1][2] These studies have demonstrated that
Elacestrant is rapidly absorbed, with a half-life that supports once-daily dosing.[1] The
pharmacokinetic profile of Elacestrant shows a slightly more than dose-proportional increase in
exposure with ascending doses.[1]

Pharmacokinetic Data of Elacestrant

The following tables summarize the key pharmacokinetic parameters of Elacestrant from single
ascending dose (SAD) and multiple ascending dose (MAD) studies in healthy postmenopausal
women under fasted conditions.[1]
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Table 1: Pharmacokinetic Parameters of Elacestrant after a Single Oral Dose (Fasted)[1]

Dose (mg) Cmax (ng/mL)  Tmax (h) AUCO-last t1/2 (h)
(ng-h/mL)
1 28+1.0 2.0 (1.0-4.0) 20.8+6.3 27.4
3 105+ 3.5 2.0 (1.0-4.0) 88.6 £+ 28.1 30.2
10 33.1+11.6 2.0 (1.0-4.0) 334 + 101 325
30 114 + 38 2.0 (1.0-4.0) 1260 + 420 31.1
100 356 + 119 2.0 (1.0-4.0) 4420 + 1470 29.8
200 734 + 245 2.0 (1.0-4.0) 9860 + 3290 30.6

Data are presented as mean + standard deviation, except for Tmax, which is median (range).

Table 2: Pharmacokinetic Parameters of Elacestrant after Multiple Oral Doses for 7 Days

(Fasted)[1]

Cmax,ss AUCO0-24,ss

Dose (mg) Tmax,ss (h) t1/2,ss (h)
(ng/mL) (ng-h/mL)

10 48.6 £ 16.2 2.0 (1.0-4.0) 597 + 199 31.1

30 179 £+ 60 2.0 (1.0-4.0) 2240 £ 747 34.5

100 623 + 208 2.0 (1.0-4.0) 8420 + 2810 47.3

200 1250 £ 417 2.0 (1.0-4.0) 17900 = 5970 44.8

Data are presented as mean + standard deviation, except for Tmax, which is median (range).

ss denotes steady-state.

Absolute Bioavailability and Food Effect:

The absolute oral bioavailability of Elacestrant is estimated to be approximately 10%.[1][3]

Administration with a high-fat meal resulted in a 42% increase in Cmax and a 22% increase in
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AUC compared to the fasted state.

Experimental Protocols

The pharmacokinetic data presented above were obtained from two Phase 1, randomized,
placebo-controlled studies (Study 001 and Study 004) in healthy postmenopausal women.[1][4]

Study Design:

e Single Ascending Dose (SAD): Subjects received a single oral dose of Elacestrant (ranging
from 1 mg to 200 mg) or placebo in a fasted state.[1]

e Multiple Ascending Dose (MAD): Subjects received daily oral doses of Elacestrant (ranging
from 10 mg to 200 mg) or placebo for 7 days in a fasted state.[1]

» Absolute Bioavailability: A cohort of subjects received a single 1 mg intravenous dose and a
single 100 mg oral dose of Elacestrant in a crossover design under fasted conditions.[1][3]

» Food Effect: A cohort of subjects received a single oral dose of Elacestrant after a high-fat
breakfast to assess the effect of food on its pharmacokinetics.[1]

Sample Collection:

o SAD: Blood samples for pharmacokinetic analysis were collected at pre-dose and at multiple
time points up to 48 hours post-dose.[1]

 MAD: Blood samples were collected at pre-dose on days 1, 5, 6, and 7, and at multiple time
points up to 72 hours after the last dose on day 7.[1]

Analytical Method:

Plasma concentrations of Elacestrant were determined using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method. Elacestrant-d6 was used
as an internal standard to ensure the accuracy and precision of the measurements.
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Caption: Experimental workflow for a clinical pharmacokinetic study of Elacestrant.
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Caption: Mechanism of action of Elacestrant in ER+ breast cancer cells.
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Discussion

The pharmacokinetic profile of Elacestrant indicates that it is suitable for oral administration.[1]
[4] The relatively long half-life supports a once-daily dosing regimen.[1] The observed food
effect suggests that Elacestrant can be taken with or without food, though co-administration
with a high-fat meal can increase its absorption.

Elacestrant acts as a selective estrogen receptor degrader (SERD).[5][6][7] As illustrated in the
signaling pathway diagram, it binds to the estrogen receptor-alpha (ERa), inducing a
conformational change that leads to the ubiquitination and subsequent degradation of the
receptor by the proteasome.[5][6] This dual mechanism of action, involving both antagonism of
the estrogen receptor and its degradation, effectively inhibits estrogen-driven gene transcription
and subsequent tumor cell proliferation.[5][7] This makes Elacestrant a promising therapeutic
agent for ER-positive breast cancer.[8][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Comparative pharmacokinetic analysis of Elacestrant
with and without Elacestrant-d6]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12378590#comparative-pharmacokinetic-analysis-of-
elacestrant-with-and-without-elacestrant-d6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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